Ethanolamine hydrofluoride
Overview
Description
Ethanolamine hydrofluoride is a chemical compound that combines ethanolamine with hydrofluoric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is a colorless, viscous liquid with a strong odor reminiscent of ammonia. It is highly soluble in water and exhibits both basic and nucleophilic characteristics due to the presence of the amino and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanolamine hydrofluoride can be synthesized through the reaction of ethanolamine with hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
HOCH2CH2NH2+HF→HOCH2CH2NH3F
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanolamine with hydrofluoric acid in a reactor. The reaction is carried out at a controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Ethanolamine hydrofluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reactions often occur in the presence of bases or acids to facilitate the substitution process.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ethanolamine derivatives.
Scientific Research Applications
Ethanolamine hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It plays a role in the study of cellular membranes and phospholipids, as ethanolamine is a component of phosphatidylethanolamine.
Medicine: It is used in the formulation of pharmaceuticals and as a buffering agent in biological assays.
Industry: It is employed in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethanolamine hydrofluoride involves its interaction with various molecular targets and pathways. In biological systems, this compound can be incorporated into phospholipids, affecting membrane fluidity and function. It also acts as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Ethanolamine: A primary amine with similar chemical properties but lacks the fluoride component.
Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different reactivity.
Triethanolamine: Contains three hydroxyl groups and is used as a buffering agent and in the production of surfactants.
Uniqueness: Ethanolamine hydrofluoride is unique due to the presence of the fluoride ion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific industrial and research applications where fluoride chemistry is advantageous.
Properties
IUPAC Name |
2-aminoethanol;hydrofluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.FH/c3-1-2-4;/h4H,1-3H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKDFKDUYQOAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169091 | |
Record name | Ethanolamine hydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-77-1 | |
Record name | Ethanolamine hydrofluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanolamine hydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHANOLAMINE HYDROFLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UT951O512 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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